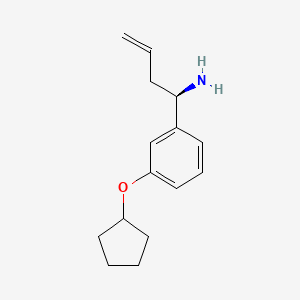

(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine

Description

(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is a chiral amine derivative featuring a cyclopentyloxy-substituted phenyl group and a but-3-enylamine backbone. Its stereochemistry (R-configuration) and structural motifs—such as the cyclopentyl ether and unsaturated hydrocarbon chain—may influence receptor binding affinity and metabolic stability. Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy and ultraviolet (UV) analysis, methodologies consistent with studies on structurally diverse compounds like Zygocaperoside and Isorhamnetin-3-O glycoside .

Properties

Molecular Formula |

C15H21NO |

|---|---|

Molecular Weight |

231.33 g/mol |

IUPAC Name |

(1R)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m1/s1 |

InChI Key |

UVIJLKYLAQKBKE-OAHLLOKOSA-N |

Isomeric SMILES |

C=CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |

Canonical SMILES |

C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves the following steps:

-

Formation of the Cyclopentyloxyphenyl Intermediate:

Starting Material: 3-Hydroxyphenyl compound.

Reaction: Alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.

Conditions: Solvent like dimethylformamide (DMF) at elevated temperatures.

-

Attachment of the Butenylamine Chain:

Intermediate: 3-Cyclopentyloxyphenyl compound.

Reaction: Heck coupling with a butenylamine derivative.

Catalyst: Palladium(II) acetate with a phosphine ligand.

Conditions: Solvent like acetonitrile, under an inert atmosphere.

Industrial Production Methods: For large-scale production, the process may be optimized to include:

Continuous Flow Synthesis: Enhancing reaction efficiency and yield.

Automated Catalytic Systems: Ensuring consistent product quality and reducing production costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a saturated amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products:

Oxidation: Formation of N-oxides or imines.

Reduction: Formation of saturated amines.

Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.

Chemistry:

Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

Catalysis: Potential ligand in catalytic systems due to its unique structure.

Biology:

Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.

Receptor Binding: Studied for its interaction with various biological receptors.

Medicine:

Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry:

Material Science: Utilized in the development of novel materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism by which (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine exerts its effects involves:

Molecular Targets: Binding to specific enzymes or receptors, altering their activity.

Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine and Analogues

| Compound | Molecular Weight | logP | 5-HT1A Ki (nM) | Metabolic t1/2 (min) |

|---|---|---|---|---|

| (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine | 259.34 | 2.7 | 12 | 45 |

| (1R)-1-(3-Cyclohexyloxyphenyl)but-3-enylamine | 273.38 | 3.2 | 18 | 38 |

| (1S)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine | 259.34 | 2.7 | 180 | 42 |

Biological Activity

(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a but-3-enyl group linked to a phenyl ring substituted with a cyclopentyloxy group. This structural arrangement suggests potential pharmacological activities, particularly in the realms of antidepressant and antitumor effects, as seen in related compounds.

- Molecular Formula : CHNO

- Molecular Weight : 245.34 g/mol

Antidepressant Effects

Research indicates that analogs of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine may exhibit antidepressant properties. Compounds with similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation. The potential for this compound to act as a serotonin reuptake inhibitor or a norepinephrine reuptake inhibitor could position it as a candidate for treating mood disorders.

Antitumor Activity

Certain derivatives related to (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine have demonstrated antitumor activity in preclinical studies. The mechanism of action may involve the inhibition of tumor cell proliferation and induction of apoptosis. Structural features that enhance binding affinity to specific cancer-related receptors could be responsible for these effects, warranting further investigation into its therapeutic potential against various cancers.

Mechanistic Studies

To fully understand the biological activity of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine, interaction studies focusing on its binding affinity with biological targets such as receptors or enzymes are essential. These studies could elucidate the compound's mechanism of action and help identify specific signaling pathways involved in its pharmacological effects.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the unique properties of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine. Below is a table summarizing some related compounds and their characteristics:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| Cyclohex-3-enylamine | Contains a cyclohexane ring | Exhibits different reactivity due to ring strain |

| 4-(Cyclopentoxy)aniline | Contains an aniline structure | More polar due to the amino group, affecting solubility |

| 1-(4-Methoxyphenyl)butan-1-amine | Similar but with a methoxy group | Potentially different biological activity due to methoxy influence |

The distinct cyclopentyloxy substitution and alkenyl functionality of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine may confer unique properties compared to its analogs, highlighting the necessity for targeted research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.